molecular formula C21H14ClF2N3S2 B11231898 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

Cat. No.: B11231898
M. Wt: 445.9 g/mol
InChI Key: QZIIOROZQXBONO-UHFFFAOYSA-N
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Description

3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-2-aminothiazole with 4-fluorobenzaldehyde under acidic conditions.

    Synthesis of the Pyridazine Core: The pyridazine core is formed by cyclization of appropriate hydrazine derivatives with diketones.

    Coupling Reactions: The final compound is obtained by coupling the thiazole and pyridazine intermediates through a sulfanyl linkage, using reagents such as thiols and chloromethyl derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine
  • **3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-methylphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine

Uniqueness

The uniqueness of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and chlorine atoms, along with the thiazole and pyridazine rings, contributes to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C21H14ClF2N3S2

Molecular Weight

445.9 g/mol

IUPAC Name

5-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-fluorophenyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C21H14ClF2N3S2/c1-12-20(29-21(25-12)13-5-7-14(23)8-6-13)18-9-10-19(27-26-18)28-11-15-16(22)3-2-4-17(15)24/h2-10H,11H2,1H3

InChI Key

QZIIOROZQXBONO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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